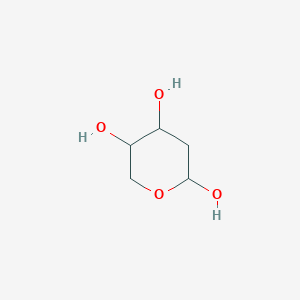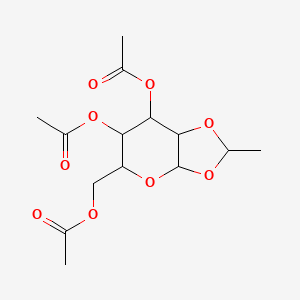
1,2-O-Ethylidene--D-mannopyranoside Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2-O-Etilideno-D-manopiranósido Triacetato es un compuesto de gran interés en el campo de la química de los carbohidratos y la glicobiología. Sirve como un bloque de construcción versátil para la síntesis de derivados complejos de carbohidratos y glicoconjugados con propiedades y funcionalidades adaptadas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1,2-O-Etilideno-D-manopiranósido Triacetato generalmente implica la protección de los grupos hidroxilo en el manopiranósido seguido de la acetilación. El proceso comienza con la formación del grupo protector acetal etilideno en la posición 1,2 del manopiranósido. Esto se logra haciendo reaccionar el manopiranósido con acetaldehído en presencia de un catalizador ácido. El 1,2-O-etilideno manopiranósido resultante se acetila luego usando anhídrido acético y una base como la piridina para producir 1,2-O-Etilideno-D-manopiranósido Triacetato .
Métodos de Producción Industrial
Los métodos de producción industrial para el 1,2-O-Etilideno-D-manopiranósido Triacetato son similares a la síntesis de laboratorio pero se amplían para acomodar cantidades más grandes. El proceso implica los mismos pasos de protección y acetilación pero utiliza reactivos y equipos de calidad industrial para garantizar la eficiencia y la rentabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,2-O-Etilideno-D-manopiranósido Triacetato sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de alcohol.
Sustitución: Los grupos acetilo se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reemplazar los grupos acetilo en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de carbohidratos con grupos funcionales modificados, que se pueden utilizar posteriormente en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
El 1,2-O-Etilideno-D-manopiranósido Triacetato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados complejos de carbohidratos y glicoconjugados.
Biología: El compuesto se utiliza en el estudio de las interacciones carbohidrato-proteína y el desarrollo de glimiméticos.
Mecanismo De Acción
El mecanismo de acción del 1,2-O-Etilideno-D-manopiranósido Triacetato implica su capacidad para actuar como precursor para la síntesis de varios derivados de carbohidratos. Estos derivados pueden interactuar con objetivos moleculares específicos, como enzimas y receptores, para modular los procesos biológicos. El grupo protector acetal etilideno proporciona estabilidad a la molécula, lo que permite reacciones selectivas en otras posiciones .
Comparación Con Compuestos Similares
Compuestos Similares
1,2-O-Isopropilideno-D-manopiranósido Triacetato: Similar en estructura pero con un grupo protector isopropilideno en lugar de etilideno.
1,2-O-Bencilideno-D-manopiranósido Triacetato: Contiene un grupo protector bencilideno, que ofrece diferente reactividad y estabilidad.
1,2-O-Metilideno-D-manopiranósido Triacetato: Presenta un grupo protector metilideno, que proporciona propiedades únicas para aplicaciones específicas.
Singularidad
El 1,2-O-Etilideno-D-manopiranósido Triacetato es único debido a su grupo protector etilideno, que ofrece un equilibrio de estabilidad y reactividad. Esto lo hace particularmente útil en la síntesis de derivados complejos de carbohidratos y glicoconjugados con propiedades adaptadas .
Propiedades
Número CAS |
7224-04-6 |
|---|---|
Fórmula molecular |
C14H20O9 |
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3 |
Clave InChI |
NBWFYJVPTWVPKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



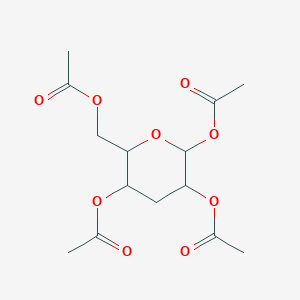
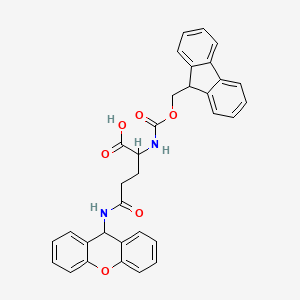

![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)


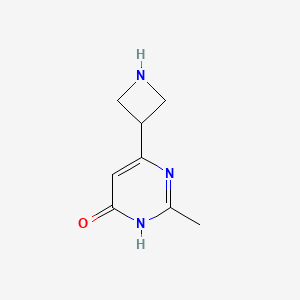
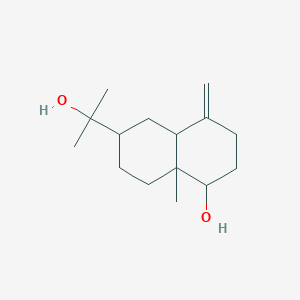
![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
